3,5-二(2-吡嗪基)-4H-1,2,4-三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

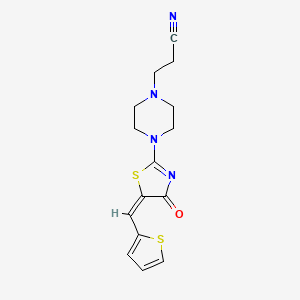

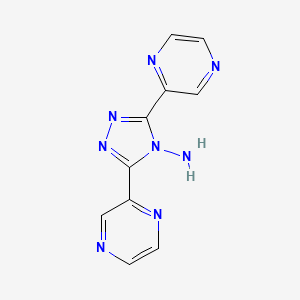

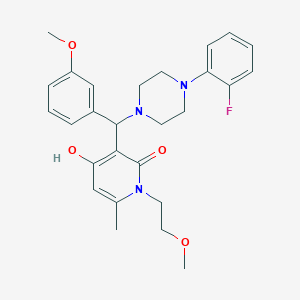

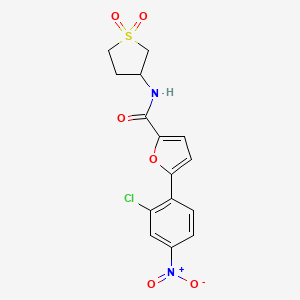

3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine, also known as 3,5-dipyrazinyl-1,2,4-triazole (DPT) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a pyrazinyl and a 1,2,4-triazole ring. It has been used in the synthesis of various organic compounds, as a catalyst for a variety of reactions, and in the production of pharmaceuticals. DPT has also been used as a ligand in coordination complexes, in the study of enzyme inhibition, and in the investigation of protein-protein interactions.

科学研究应用

Coordination Chemistry and Metal Complexes

The compound’s unique structure, featuring both pyrazine and triazole moieties, makes it an excellent ligand for coordination chemistry. Researchers have synthesized metal complexes by coordinating this compound with transition metals (such as nickel, copper, or cobalt). These complexes exhibit diverse properties, including catalytic activity, luminescence, and magnetic behavior. The study of these complexes contributes to our understanding of ligand-metal interactions and their potential applications in materials science and catalysis .

Biological Activity and Medicinal Chemistry

The pyrazine-triazole scaffold has attracted interest in medicinal chemistry due to its potential biological activity. Researchers have explored derivatives of this compound as potential drug candidates. Some studies suggest that these derivatives exhibit antimicrobial, antitumor, and anti-inflammatory properties. Investigating their interactions with biological targets (such as enzymes or receptors) provides valuable insights for drug design and development .

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The compound’s ability to form hydrogen bonds and π-π stacking interactions makes it suitable for constructing host-guest systems. Researchers have designed molecular receptors based on this scaffold to selectively bind specific guest molecules. Applications include drug delivery, molecular recognition, and sensor development .

Materials Science and Crystal Engineering

The crystal structure of the compound itself (e.g., tetraaqua-bis(3,5-di(pyridin-4-yl)-1,2,4-triazol-1-ido-κ1N)nickel(II) dihydrate) provides insights into crystal engineering. By modifying the substituents or crystallization conditions, researchers can tailor the crystal packing and properties. Potential applications include optoelectronic materials, photoluminescent devices, and crystal growth studies .

Photophysical Properties and Luminescence

The compound’s aromatic character contributes to its photophysical properties. Researchers have investigated its luminescent behavior, including fluorescence and phosphorescence. Understanding the excited-state processes and emission spectra is crucial for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents .

Computational Chemistry and Density Functional Theory (DFT)

Theoretical studies using DFT calculations provide insights into the electronic structure, stability, and reactivity of the compound. Researchers explore its energetics, charge distribution, and vibrational modes. Such computational investigations guide experimental design and help predict properties for various applications .

属性

IUPAC Name |

3,5-di(pyrazin-2-yl)-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N8/c11-18-9(7-5-12-1-3-14-7)16-17-10(18)8-6-13-2-4-15-8/h1-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLYZUZCKLCCCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN=C(N2N)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B3014382.png)

![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)